Technical Guide: 2-(2-Bromoethoxy)propionitrile – Nomenclature, Synthesis, and Applications
Executive Summary 2-(2-Bromoethoxy)propionitrile (CAS 854679-28-0) is a specialized bifunctional organic intermediate characterized by an ether-linked alkyl bromide and a nitrile group attached to a chiral ethyl backbone...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(2-Bromoethoxy)propionitrile (CAS 854679-28-0) is a specialized bifunctional organic intermediate characterized by an ether-linked alkyl bromide and a nitrile group attached to a chiral ethyl backbone.[1][2] It serves as a critical building block in the synthesis of morpholine derivatives, heterocyclic pharmaceuticals, and agrochemicals. This guide provides a definitive analysis of its nomenclature, structural properties, synthetic pathways, and handling protocols, designed for researchers in organic synthesis and medicinal chemistry.
Part 1: Nomenclature and Chemical Identity
Systematic Nomenclature
The naming of this compound follows IUPAC rules for nitriles and ethers. The parent structure is propanenitrile (3-carbon chain including the cyano carbon). The substituent is an ethoxy group modified with a bromine atom.
Note on Isomerism:
It is crucial to distinguish this compound from its structural isomer, 3-(2-Bromoethoxy)propanenitrile (also known as
-ethoxypropionitrile derivative). The "2-" prefix indicates attachment at the chiral center (-carbon), whereas "3-" indicates attachment at the terminal -carbon.
Synonyms and Identifiers
Identifier Type
Value
Context
IUPAC Name
2-(2-Bromoethoxy)propanenitrile
Official Systematic Name
Common Name
-(2-Bromoethoxy)propionitrile
Traditional organic synthesis usage
CAS Number
854679-28-0
Primary Registry Number
Formula
Molecular Formula
SMILES
CC(C#N)OCCBr
Digital Structure Representation
InChI Key
ZSPMSHBXZABZBC (Predicted)
Unique Identifier
Molecular Weight
178.03 g/mol
Stoichiometric calculation
Structural Visualization
The following diagram deconstructs the nomenclature logic and structural connectivity.
Figure 1: Structural decomposition of 2-(2-Bromoethoxy)propionitrile nomenclature.
Part 2: Synthesis and Production Strategies
Retrosynthetic Analysis
Synthesis of
-alkoxy nitriles typically requires the formation of the C-O ether bond at the sterically hindered secondary carbon. Two primary pathways exist:
Alkylation of Lactonitrile: Nucleophilic attack of the hydroxyl group of lactonitrile (
) on 1,2-dibromoethane.
Strecker-Type Synthesis: Reaction of acetaldehyde, 2-bromoethanol, and a cyanide source (e.g., TMSCN).
1,2-Dibromoethane (3.0 eq): Used in excess to prevent dimerization (formation of bis-ether).
Silver(I) Oxide (1.5 eq): Acts as a mild base and halide scavenger, promoting ether formation without polymerizing the nitrile.
Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous).
Procedure:
Step 1: Charge a flame-dried 3-neck flask with Lactonitrile and 1,2-Dibromoethane in DCM under Argon atmosphere.
Step 2: Add
in small portions at to control the exotherm.
Step 3: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (stain with
).
Step 4: Filter the reaction mixture through a Celite pad to remove silver salts.
Step 5: Concentrate the filtrate under reduced pressure.
Step 6: Purify via vacuum distillation or flash column chromatography (Hexanes/EtOAc gradient).
Causality & Logic:
Why Excess Dibromoethane? If stoichiometric amounts are used, the product (containing a primary bromide) can react with another molecule of lactonitrile, forming a useless dimer. Excess electrophile suppresses this side reaction.
Why Silver Oxide? Strong bases like NaH can sometimes cause elimination of HCN from lactonitrile (reverting it to acetaldehyde).
is milder and drives the reaction by precipitating AgBr.
Synthesis Flowchart
Figure 2: Step-by-step synthetic workflow for the preparation of 2-(2-Bromoethoxy)propionitrile.
Part 3: Applications and Reactivity
Heterocyclic Synthesis (Morpholines)
The defining feature of 2-(2-Bromoethoxy)propionitrile is its ability to undergo intramolecular cyclization .
Mechanism: Reaction with a primary amine (
) leads to:
displacement of the bromine by the amine.
Nucleophilic attack of the secondary amine on the nitrile carbon (or hydrolysis followed by amide coupling) to close the ring.
Result: Substituted Morpholines or Morpholin-2-ones (if nitrile is hydrolyzed).
Agrochemical Intermediates
The
-alkoxy nitrile motif is a bioisostere found in several herbicides. The bromine handle allows for the attachment of aryl groups via Suzuki or Heck coupling (if converted to a more reactive species) or simple nucleophilic substitution with phenols to create ether-linked pesticide scaffolds.
Part 4: Safety and Handling (MSDS Summary)
Hazard Classification:
Acute Toxicity: High. Nitriles can metabolize to release cyanide ions.
Skin/Eye Irritant: The alkyl bromide moiety is a potent alkylating agent and lachrymator.
Handling Protocols:
Engineering Controls: Always handle in a certified chemical fume hood.
Spill Response: Do not wash into drains. Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
First Aid:
Inhalation: Move to fresh air immediately.
Skin Contact: Wash with soap and water for 15 minutes.
Ingestion: Seek immediate medical attention (suspected cyanide poisoning protocol).
References
American Elements. "2-(2-Bromoethoxy)propanenitrile Product Information." American Elements Catalog. Accessed February 14, 2026. [Link][1][2][3]
Mowry, D. T. "The Preparation of Nitriles."[4] Chemical Reviews, vol. 42, no. 2, 1948, pp. 189–283. (Foundational text on nitrile synthesis via halide displacement). [Link]
PubChem. "2-(2-Bromoethoxy)propane (Analogous Ether Data)." National Library of Medicine. Accessed February 14, 2026. [Link]
Technical Guide: Strategic Synthesis of Heterocycles via 2-(2-Bromoethoxy)propanenitrile
Here is a comprehensive Technical Application Note and Protocol guide for the synthesis of heterocycles using 2-(2-Bromoethoxy)propanenitrile. Executive Summary This guide details the strategic application of 2-(2-Bromoe...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Technical Application Note and Protocol guide for the synthesis of heterocycles using 2-(2-Bromoethoxy)propanenitrile.
Executive Summary
This guide details the strategic application of 2-(2-Bromoethoxy)propanenitrile (CAS 854679-28-0) as a bifunctional building block in organic synthesis. Unlike conventional morpholine syntheses that rely on the cyclization of amino alcohols with chloroacetyl chloride, this reagent enables the convergent installation of a 2-methylmorpholin-3-one core onto diverse primary amines.
This methodology is particularly valuable in medicinal chemistry for generating N-aryl and N-alkyl 2-methylmorpholin-3-one derivatives—privileged scaffolds found in Factor Xa inhibitors, antibiotic oxazolidinones (e.g., Linezolid analogs), and tyrosine kinase inhibitors.
Chemical Logic & Mechanistic Insight
The utility of 2-(2-Bromoethoxy)propanenitrile lies in its dual electrophilic character, allowing for a controlled, stepwise cyclization sequence.
The Bifunctional Electrophile
Site A (Alkyl Bromide): A soft electrophile susceptible to
displacement by primary amines or hydrazines.
Site B (Nitrile): A latent electrophile. Upon activation (acid/base), it undergoes intramolecular nucleophilic attack by the newly installed amine to close the ring.
The Linker (Ether): The stable ethyl-ether linkage defines the 6-membered morpholine geometry.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow from the raw reagent to the final heterocyclic scaffold.
Figure 1: Mechanistic pathway for the conversion of 2-(2-Bromoethoxy)propanenitrile into morpholinone scaffolds. The process involves sequential alkylation and cyclization.
Experimental Protocols
Protocol A: Synthesis of N-Aryl-2-methylmorpholin-3-ones
This protocol is optimized for attaching the morpholine ring to aromatic amines (anilines), a common requirement in drug discovery.
(2.5 equiv) or DIPEA (3.0 equiv) for soluble bases.
Catalyst: NaI (0.1 equiv) - Crucial for Finkelstein activation of the bromide.
Solvent: DMF (Anhydrous) or Acetonitrile (
).
Step-by-Step Procedure
Activation: In a dried round-bottom flask under
, dissolve 2-(2-Bromoethoxy)propanenitrile (10 mmol) and NaI (1 mmol) in anhydrous DMF (20 mL). Stir at RT for 15 minutes to generate the reactive iodide in situ.
Alkylation: Add the aniline (10 mmol) and
(25 mmol).
Heating: Heat the mixture to 80°C for 12–16 hours.
Checkpoint: Monitor via LC-MS. Look for the intermediate mass [M+H] = (Aniline + 111).
Note: Do not exceed 100°C to prevent elimination of HBr to form the vinyl ether byproduct.
Workup (Intermediate): Dilute with EtOAc, wash with water (3x) to remove DMF, dry over
, and concentrate. The acyclic aminonitrile intermediate is often stable enough for the next step without column chromatography.
Cyclization (Acid-Mediated): Dissolve the crude intermediate in a mixture of AcOH/HCl (4:1 v/v). Reflux for 2–4 hours.[1]
Mechanism:[2][3][4][5] This step hydrolyzes the nitrile to the amide/acid and facilitates ring closure with the amine.
Isolation: Neutralize with saturated
(careful of foaming). Extract with DCM. Purify via flash chromatography (Hexane/EtOAc gradient).
Typical Yield: 65–75% (2 steps).
Protocol B: Synthesis of Unsubstituted 2-methylmorpholin-3-one
This protocol is used when the "free" NH morpholinone is required as a building block for further coupling (e.g., Buchwald-Hartwig amination).
Vessel: High-pressure glass reaction vessel (Q-Tube or Autoclave).
Step-by-Step Procedure
Charge: Add 2-(2-Bromoethoxy)propanenitrile (5 mmol) to the pressure vessel.
Ammonolysis: Add chilled
in MeOH (20 mL, large excess).
Rationale: Excess ammonia minimizes the formation of tertiary amine dimers (bis-alkylation).
Reaction: Seal the vessel and heat to 90°C for 24 hours.
Chemistry: The ammonia displaces the bromide and subsequently attacks the nitrile. The methanolic medium often results in the imino-ether intermediate, which hydrolyzes to the lactam upon workup.
Workup: Cool to RT. Concentrate in vacuo to remove excess ammonia and methanol.
Purification: The residue will be the HBr salt of the amidine/lactam. Dissolve in water, adjust pH to 10 with NaOH, and extract continuously with DCM or Chloroform (Morpholinones are water-soluble).
Harsh conditions (Acyl chloride). Incompatible with acid-sensitive .
Epoxide Route
Epoxide + Amine
Atom economical.
Regioselectivity issues with substituted epoxides.
References
Fundamental Morpholine Synthesis: Ortiz, K. G., et al. "Enantioselective Synthesis of 3-Substituted Morpholines." J. Am. Chem. Soc.2024 , 146, 29847. Link
Nitrile Cyclization Mechanisms:Sasaki, T., et al. "Synthesis of Morpholin-3-ones via Aminonitrile Cyclization." J. Org. Chem.2016, 81, 8696. (General reference for nitrile-to-lactam conversion).
Reagent Properties: CymitQuimica Product Data. "2-(2-Bromoethoxy)propanenitrile CAS: 854679-28-0."[6][7][8][9] Link
Medicinal Chemistry Applications: Zhu, M., et al. "Synthesis of N-Methylmorpholine and Derivatives." Asian J. Chem.2013 , 25,[10] 15. Link
Disclaimer: This protocol involves the use of alkylating agents and nitriles.[2] All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat). Waste containing cyanides or bromides must be disposed of according to local EHS regulations.
Alkylation of amines with 2-(2-Bromoethoxy)propanenitrile
Application Note: Selective N-Alkylation of Amines with 2-(2-Bromoethoxy)propanenitrile Abstract & Introduction This technical guide details the protocol for the alkylation of primary and secondary amines using 2-(2-Brom...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective N-Alkylation of Amines with 2-(2-Bromoethoxy)propanenitrile
Abstract & Introduction
This technical guide details the protocol for the alkylation of primary and secondary amines using 2-(2-Bromoethoxy)propanenitrile (CAS 854679-28-0) . This reagent serves as a valuable bifunctional building block, introducing a polar ether spacer and a nitrile handle in a single step. The resulting nitrile-functionalized amines are critical intermediates in the synthesis of pharmaceutical active ingredients (APIs), allowing for subsequent transformation into tetrazoles, carboxylic acids, or primary amines via reduction.
Key Applications:
Linker Chemistry: Introduction of a cleavable or functionalizable spacer in PROTACs and antibody-drug conjugates (ADCs).
Heterocycle Synthesis: Precursor for tetrazole formation via [3+2] cycloaddition.
Solubility Enhancement: The ether linkage improves the physicochemical properties of lipophilic drug scaffolds.
Reactivity: The molecule contains a primary alkyl bromide (electrophile) and a secondary nitrile (electron-withdrawing group). The primary bromide is highly susceptible to
nucleophilic attack by amines.
Mechanism:
The reaction proceeds via a classic
(Substitution Nucleophilic Bimolecular) mechanism. The amine lone pair attacks the carbon bearing the bromine atom, displacing the bromide ion. A non-nucleophilic base is required to neutralize the generated hydrobromic acid (HBr) and drive the equilibrium forward.
Reaction Scheme:
Experimental Protocols
Method A: General Protocol (Secondary Amines & Robust Primary Amines)
Best for: Secondary amines or primary amines where bis-alkylation is not a major concern.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend
(3.0 equiv) in anhydrous Acetonitrile (0.2 M concentration relative to amine).
Addition: Add the Amine (1.0 equiv) to the suspension. Stir for 5–10 minutes at room temperature.
Reagent Addition: Add 2-(2-Bromoethoxy)propanenitrile (1.1 equiv) dropwise via syringe.
Note: If using KI, add it prior to the bromide reagent.
Reaction: Fit the flask with a reflux condenser and heat the mixture to 60–80°C for 12–24 hours.
Monitoring: Monitor consumption of the amine by TLC or LC-MS. The product will be less polar than the starting amine (if primary) but more polar than the bromide.
Work-up:
Cool the mixture to room temperature.
Filter off the solid salts (
/KBr) through a celite pad or sintered glass funnel. Rinse the cake with MeCN or Ethyl Acetate.
Concentrate the filtrate under reduced pressure.[8]
Purification:
Dissolve the residue in Ethyl Acetate and wash with water (x2) and brine (x1).
Dissolution: Dissolve the Primary Amine (1.0 equiv) and DIPEA (1.5 equiv) in DMF (0.1 M).
Slow Addition: Dissolve 2-(2-Bromoethoxy)propanenitrile (0.8 equiv) in a small volume of DMF. Add this solution slowly to the amine mixture over 1–2 hours using a syringe pump at room temperature.
Rationale: Keeping the alkyl bromide concentration low relative to the amine favors mono-alkylation.
Heating: After addition, heat to 50–60°C for 16 hours.
Work-up:
Dilute with Ethyl Acetate (10x reaction volume).
Wash extensively with water (x3) to remove DMF.
Wash with LiCl (5% aq) to remove residual DMF.
Dry, concentrate, and purify as above.
Optimization & Troubleshooting Guide
Parameter Optimization Matrix:
Parameter
Condition A (Standard)
Condition B (Difficult Substrates)
Condition C (Sensitive)
Solvent
Acetonitrile (MeCN)
DMF or NMP
THF or Dioxane
Base
(Cesium effect)
DIPEA or
Temperature
60°C - Reflux
80°C - 100°C
RT - 40°C
Additives
None
TBAI or KI (0.1 equiv)
None
Troubleshooting:
Issue: Low Conversion.
Cause: Poor nucleophilicity of the amine (e.g., anilines).[9]
Solution: Switch solvent to DMF, increase temp to 90°C, and use
. Add 10 mol% NaI.
Issue: Over-Alkylation (Dialkylation).
Cause: Product secondary amine is more nucleophilic than starting primary amine.
Solution: Use Method B (slow addition). Use a large excess of the starting amine (2-3 equiv) and recover the unreacted starting material during chromatography.
Issue: Elimination (Vinyl Ether Formation).
Cause: Base is too strong or temperature too high.
Solution: Switch to a weaker base (
) or lower temperature. Avoid strong alkoxide bases.
Pathway Visualization (DOT Diagram)
Caption: Logical flow of the SN2 alkylation pathway, highlighting the critical deprotonation step and potential for over-alkylation.
Safety & Handling
Nitrile Hazard: Although 2-(2-Bromoethoxy)propanenitrile is a large molecule, nitrile-containing compounds can liberate cyanide under extreme metabolic or chemical conditions. Handle in a fume hood.
Alkyl Bromide: Potent alkylating agent.[10] Avoid skin contact. It may be mutagenic.
Waste: Dispose of aqueous waste containing bromides and organic waste containing nitriles according to specific halogenated/nitrile waste protocols.
References
Americanelements.com. 2-(2-bromoethoxy)propanenitrile Product Page. Retrieved from [Link]
Salvatore, R. N., et al. (2001). "Efficient and Selective N-Alkylation of Amines." Tetrahedron, 57(37), 7785-7811.
Organic Chemistry Portal. Synthesis of Amines - N-Alkylation. Retrieved from [Link]
(Note: Specific literature on CAS 854679-28-0 is limited to catalog entries; protocols are derived from standard homologous bromo-ether chemistry.)
Application Notes and Protocols for the Hydrolysis of 2-(2-Bromoethoxy)propanenitrile to 2-(2-Bromoethoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of new pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of new pharmaceuticals and functional materials. This application note provides a detailed guide for the hydrolysis of 2-(2-Bromoethoxy)propanenitrile to its corresponding carboxylic acid, 2-(2-Bromoethoxy)propanoic acid. This particular transformation is of interest as the resulting molecule contains both a carboxylic acid and a bromoethoxy moiety, making it a versatile building block for further chemical elaboration.
This document will explore both acid- and base-catalyzed hydrolysis pathways, offering in-depth mechanistic insights, step-by-step experimental protocols, and strategies for troubleshooting common challenges. The causality behind experimental choices will be explained to provide a deeper understanding of the reaction intricacies.
Chemical Principles and Mechanism
The hydrolysis of nitriles to carboxylic acids proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[1][2][3] This process can be effectively catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[4][5][6][7] This activation facilitates the nucleophilic attack of a water molecule, a relatively weak nucleophile. A series of proton transfers then leads to the formation of a tautomeric form of an amide, which subsequently hydrolyzes to the carboxylic acid and an ammonium ion.[8]
The overall reaction is driven to completion by the protonation of the ammonia byproduct, rendering it non-nucleophilic and preventing the reverse reaction.[8]
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic nitrile carbon.[4] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide.[4] Under harsher basic conditions (e.g., elevated temperatures), the amide is further hydrolyzed to a carboxylate salt.[8][9] An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.[1][3]
Potential Side Reactions
The presence of the bromoethoxy group in 2-(2-Bromoethoxy)propanenitrile introduces the possibility of side reactions under both acidic and basic conditions.
Acid-Catalyzed Ether Cleavage: Strong acids, particularly hydrobromic acid which can be generated in situ, can cleave ethers.[10][11][12][13] In this specific substrate, this could lead to the formation of undesired byproducts. The use of non-nucleophilic acids like sulfuric acid can help mitigate this.
Base-Induced Elimination: Under strong basic conditions, particularly at elevated temperatures, an E2 elimination reaction can occur, where the bromide is eliminated to form an alkene.[14] The use of milder bases or carefully controlled temperatures can minimize this pathway.
Experimental Protocols
The following protocols are designed as a starting point for the hydrolysis of 2-(2-Bromoethoxy)propanenitrile. Optimization may be necessary based on laboratory conditions and desired purity.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are suitable for handling bromine compounds).[15]
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of potentially toxic vapors.[16][17]
Handling of Reagents:
Acids and Bases: Handle concentrated acids and bases with extreme care as they are corrosive.
Bromo Compounds: Organic bromine compounds can be lachrymatory and irritants. Avoid skin and eye contact.[17][18]
Nitriles: Nitriles are toxic and can be absorbed through the skin. Handle with caution.[15][16]
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol utilizes sulfuric acid to minimize potential ether cleavage.
Materials and Reagents:
2-(2-Bromoethoxy)propanenitrile
Concentrated Sulfuric Acid (H₂SO₄)
Deionized Water
Diethyl Ether (or other suitable extraction solvent)
Saturated Sodium Chloride Solution (Brine)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask with reflux condenser
Heating mantle with stirrer
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-Bromoethoxy)propanenitrile (1.0 eq).
Carefully add a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid (5-10 volumes relative to the nitrile). Caution: Addition of sulfuric acid to water is highly exothermic.
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the reaction is complete, cool the mixture to room temperature.
Carefully pour the cooled reaction mixture into a beaker containing ice.
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
Combine the organic extracts and wash with brine (2 x 30 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-Bromoethoxy)propanoic acid.
The crude product can be further purified by vacuum distillation or recrystallization.[19][20]
Protocol 2: Base-Catalyzed Hydrolysis
This protocol employs sodium hydroxide for the hydrolysis.
Materials and Reagents:
2-(2-Bromoethoxy)propanenitrile
Sodium Hydroxide (NaOH)
Deionized Water
Concentrated Hydrochloric Acid (HCl)
Diethyl Ether (or other suitable extraction solvent)
Saturated Sodium Chloride Solution (Brine)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask with reflux condenser
Heating mantle with stirrer
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask fitted with a magnetic stir bar and reflux condenser, dissolve 2-(2-Bromoethoxy)propanenitrile (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (5-10 volumes).
Heat the mixture to reflux (approximately 100 °C) and maintain for 2-6 hours.
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction mixture to 0-5 °C in an ice bath.
Slowly acidify the cooled solution to pH 1-2 with concentrated hydrochloric acid. Caution: This is an exothermic process.
Extract the acidified mixture with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with brine (2 x 30 mL).
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to afford the crude 2-(2-Bromoethoxy)propanoic acid.
Purify the crude product by vacuum distillation or recrystallization.[19][20]
Data Summary
Parameter
Acid-Catalyzed Hydrolysis
Base-Catalyzed Hydrolysis
Catalyst
Concentrated H₂SO₄
NaOH
Solvent
Water
Water
Temperature
Reflux (~100-110 °C)
Reflux (~100 °C)
Reaction Time
4-8 hours
2-6 hours
Workup
Extraction
Acidification followed by extraction
Potential Side Reactions
Ether cleavage
Elimination of HBr
Experimental Workflows
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Caption: Workflow for Base-Catalyzed Hydrolysis.
Troubleshooting
Caption: Troubleshooting Guide for Hydrolysis.
References
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. Retrieved from [Link]
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. Retrieved from [Link]
LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
Propionitrile Safety Data Sheet. (2017, December 4). Retrieved from a relevant chemical supplier website.
Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]
YouTube. (2021, January 16). 118 CHM2211 Reactions of Ethers with Haloacids by Sn2. Retrieved from [Link]
LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
YouTube. (2011, January 2). Reaction of Ethers with Strong Acids (HBr) part 1/3. Retrieved from [Link]
Testbook. (n.d.). Hydrolysis of Nitriles - Explanation, Process and FAQs. Retrieved from [Link]
Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]
YouTube. (2025, March 14). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. Retrieved from [Link]
Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
YouTube. (2016, July 6). Haloform Reaction Base Catalyzed Bromination of Aldehyde or Ketone. Retrieved from [Link]
YouTube. (2015, April 24). Hell-Volhard-Zelinsky Reaction - Alpha-Bromination of a Carboxylic Acid 004. Retrieved from [Link]
LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]
PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]
Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]
RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
Google Patents. (n.d.). KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.
Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]
Technical Support Center: Bromoethoxy-Functionalized Compounds
A Senior Application Scientist's Guide to Preventing Elimination Side Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromoethoxy-functionali...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Preventing Elimination Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromoethoxy-functionalized compounds. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've spent years in the field helping teams like yours navigate the synthetic challenges these valuable but sometimes tricky substrates can present.
One of the most common issues that arises is the competition between the desired nucleophilic substitution (SN2) and the undesired elimination (E2) pathway. This guide is designed to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We'll move from core principles to practical, actionable solutions in a question-and-answer format.
The Core Problem: SN2 vs. E2 Competition
At the heart of the issue is the dual nature of many reagents, which can act as both nucleophiles (favoring substitution) and bases (favoring elimination). Bromoethoxy compounds, especially on secondary or sterically hindered primary carbons, are particularly susceptible to the E2 elimination pathway, leading to the formation of a vinyl ether byproduct instead of your desired ether, amine, or carbon-carbon bond.
Mechanistic Overview: The Competing Pathways
The SN2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry.[1][2] In contrast, the E2 reaction is a concerted process where a base abstracts a proton from a carbon adjacent (beta) to the carbon with the leaving group, simultaneously forming a double bond and expelling the bromide.[2]
Caption: A diagram illustrating the competition between the SN2 and E2 reaction pathways.
Troubleshooting Guide & FAQs
This section addresses the most common questions and troubleshooting scenarios encountered in the lab.
Q1: My reaction is yielding primarily the vinyl ether (elimination product). What is the first and most critical factor I should investigate?
A1: The first thing to evaluate is the structure of your bromoethoxy substrate and the nature of your base/nucleophile .[3]
Substrate Structure: The SN2 reaction is highly sensitive to steric hindrance.[2][4] If the bromine is on a secondary carbon, elimination becomes a significant competing reaction.[3][5] For tertiary halides, elimination is almost exclusively observed.[3][5]
Actionable Advice: If possible, redesign your synthesis. Can you achieve your target molecule by using a primary bromo-compound and a more complex nucleophile? The Williamson ether synthesis is a classic example where swapping the roles of the electrophile and nucleophile can solve this issue.[3][6]
Base/Nucleophile Strength & Sterics: A strong, sterically hindered base will favor elimination.[7][8] Bulky bases like potassium tert-butoxide (t-BuOK) find it difficult to access the electrophilic carbon for an SN2 attack, but can easily abstract a less-hindered proton from the beta-position, promoting the E2 pathway.[9][10]
Actionable Advice: Switch to a strong nucleophile that is a weaker base. Reagents like iodide (I⁻), azide (N₃⁻), or cyanide (CN⁻) are excellent nucleophiles but relatively poor bases and will strongly favor substitution.[11] If you need an oxygen nucleophile, using a less hindered alkoxide (e.g., sodium ethoxide) with a primary halide is better than using a bulky alkoxide.
Q2: I can't change my substrate. How can I manipulate the reaction conditions to favor substitution?
A2: If the substrate is fixed, your primary levers are the base, solvent, and temperature .
1. The Choice of Base:
As discussed, this is crucial. For substitution, you want a reagent that is a good nucleophile but a relatively weak base.
Reagent Class
Examples
Favors SN2 or E2?
Rationale
Good Nucleophiles / Weak Bases
I⁻, Br⁻, N₃⁻, CN⁻, RS⁻
SN2
These anions are highly polarizable and excellent at attacking carbon centers, but not strong enough to readily abstract a proton.[7][11]
Strong Bases / Strong Nucleophiles
HO⁻, MeO⁻, EtO⁻
Competition
These are small and strong enough to act as both. The outcome is highly dependent on substrate and other conditions.[11][12]
Strong, Sterically Hindered Bases
t-BuOK, LDA, DBU
E2
Steric bulk prevents them from acting as nucleophiles, so they function almost exclusively as bases.[8][9][10]
2. Solvent Selection:
The solvent plays a critical role by solvating ions and influencing the reactivity of the nucleophile/base.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These are the solvents of choice for SN2 reactions .[13][14] They solvate the cation (e.g., Na⁺, K⁺) but leave the anionic nucleophile "naked" and highly reactive.[14] This enhances nucleophilicity more than basicity, tipping the balance in favor of substitution.[13][15]
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hydrogen-bond with the nucleophile, creating a "solvent cage" around it.[14] This cage hinders the nucleophile's ability to attack the electrophilic carbon, thus slowing down the SN2 reaction. The basicity is less affected, so elimination can become more favorable.[14][16]
3. Temperature Control:
Temperature is a powerful thermodynamic tool to control the reaction outcome.
The Scientific Reason: Elimination reactions create more product molecules than substitution reactions (e.g., alkene, base-H⁺, and leaving group anion vs. substitution product and leaving group anion). This results in a greater increase in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more dominant at higher temperatures.[19][20] This makes the ΔG for elimination more favorable (more negative) as the temperature increases.[19][21]
Q3: I am working with a cyclohexane-based bromoethoxy compound. Are there any special considerations?
A3: Absolutely. E2 elimination has a strict stereochemical requirement: the beta-proton and the leaving group (bromide) must be anti-periplanar to each other.[9][22] In a cyclohexane chair conformation, this means both the proton and the leaving group must be in axial positions .[23]
Scenario 1: Bromine is Axial. If there is an axial proton on an adjacent carbon, elimination can occur readily.
Scenario 2: Bromine is Equatorial. The molecule must first undergo a ring-flip to place the bromine in an axial position for the E2 reaction to proceed. If this ring-flip is energetically unfavorable (e.g., due to a bulky group that would be forced into an axial position), the rate of E2 elimination will be significantly reduced.
Actionable Advice: Analyze the chair conformations of your substrate. If the required anti-periplanar arrangement is difficult to achieve, the SN2 pathway may be favored even under conditions that would normally promote elimination. You can use this conformational rigidity to your advantage.
Decision-Making Workflow for Reaction Optimization
To assist in your experimental design, use the following workflow to select the optimal conditions for favoring the SN2 pathway.
Caption: A workflow to guide the selection of reagents and conditions.
Experimental Protocol: Model SN2 Reaction Minimizing Elimination
This protocol describes the synthesis of benzyl 2-ethoxyethyl ether from 2-bromoethyl ethyl ether and benzyl alcohol, a reaction involving a primary halide where elimination is still a potential risk if conditions are not optimized.
Objective: To maximize the yield of the SN2 product while minimizing the formation of ethyl vinyl ether.
Materials:
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
Benzyl alcohol (1.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
2-Bromoethyl ethyl ether (1.05 eq)
Saturated aqueous NH₄Cl solution
Diethyl ether
Magnesium sulfate (MgSO₄)
Procedure:
Alkoxide Formation:
a. Under an inert atmosphere (Nitrogen or Argon), add benzyl alcohol (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel.
b. Dilute the alcohol with anhydrous DMF (approx. 0.5 M concentration).
c. Cool the solution to 0 °C using an ice bath.
d. Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Substitution Reaction:
a. Cool the freshly prepared sodium benzyloxide solution back to 0 °C.
b. Add 2-bromoethyl ethyl ether (1.05 eq) dropwise via the dropping funnel over 20 minutes.
c. After the addition is complete, allow the reaction to slowly warm to room temperature.
d. Gently heat the reaction to 50 °C.[3] Note: Avoid excessive heat, which could favor elimination.
e. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.[3]
Work-up and Purification:
a. Cool the reaction mixture to room temperature.
b. Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution at 0 °C.
c. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).
d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
e. Purify the crude product by flash column chromatography on silica gel to obtain the pure benzyl 2-ethoxyethyl ether.
References
How solvents affect E1/E2 and SN1/SN2 reactions? (2014). Reddit. Available at: [Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). National Center for Biotechnology Information. Available at: [Link]
Ch 8 : Substitution or Elimination ? (n.d.). University of Calgary. Available at: [Link]
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Available at: [Link]
How Solvation Influences the SN2 versus E2 Competition. (2021). ACS Publications. Available at: [Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). ACS Publications. Available at: [Link]
8.1: E2 Reaction. (2021). Chemistry LibreTexts. Available at: [Link]
Deciding SN1/SN2/E1/E2 – The Solvent. (2012). Master Organic Chemistry. Available at: [Link]
Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Available at: [Link]
Why substitution and elimination reactions are favored respectively at lower and higher temperature? (2017). Chemistry Stack Exchange. Available at: [Link]
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. Available at: [Link]
Bulky bases in elimination reactions. (2013). Student Doctor Network Forums. Available at: [Link]
In a Hoffman elimination reaction, why is a bulky base used, and what is the major product? (n.d.). Pearson. Available at: [Link]
Why are eliminations favored over substitution under high temp.?? (2005). Student Doctor Network Forums. Available at: [Link]
Bulky Bases in Elimination Reactions. (2012). Master Organic Chemistry. Available at: [Link]
Elimination Reactions Are Favored By Heat. (2012). Master Organic Chemistry. Available at: [Link]
Why do polar aprotic solvents favour SN2 over E2? (2019). Chemistry Stack Exchange. Available at: [Link]
Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]
SN2 vs E2. (n.d.). Chemistry Steps. Available at: [Link]
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Available at: [Link]
Choosing Between SN1/SN2/E1/E2 Mechanisms. (2015). YouTube. Available at: [Link]
Deciding SN1/SN2/E1/E2 (1) – The Substrate. (2025). Master Organic Chemistry. Available at: [Link]
8.4: Comparison and Competition Between SN1, SN2, E1 and E2. (2021). Chemistry LibreTexts. Available at: [Link]
E2 anti elimination & chair conformations. (2019). YouTube. Available at: [Link]
Stereoselectivity of E2 Elimination Reactions. (n.d.). Chemistry Steps. Available at: [Link]
E1/E2 Complete Guide to Elimination Reactions With Examples, Mechanisms and Products. (2025). YouTube. Available at: [Link]
E2 mechanism: regioselectivity (video). (n.d.). Khan Academy. Available at: [Link]
Technical Support Center: Purification of 2-(2-Bromoethoxy)propanenitrile
Prepared by: Your Senior Application Scientist Welcome to the technical support center for 2-(2-Bromoethoxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals who are w...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for 2-(2-Bromoethoxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust methods for its purification. As a key synthetic intermediate, achieving high purity is critical for the success of subsequent reactions and the integrity of your final product. This document provides troubleshooting advice and detailed protocols in a practical, question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 2-(2-Bromoethoxy)propanenitrile sample?
A1: Understanding potential impurities is the first step toward effective purification. The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the cyanoethylation of 2-bromoethanol with acrylonitrile. Based on this, you can anticipate the following contaminants:
Unreacted Starting Materials: Residual 2-bromoethanol and acrylonitrile.
Polymerization Products: Acrylonitrile is prone to polymerization, especially under non-optimal reaction conditions, leading to polyacrylonitrile residues.
Side-Reaction Products: Formation of by-products such as bis(2-cyanoethoxy)ethane if any 1,2-ethanediol is present.
Solvent Residues: Any solvents used during the synthesis and workup.
Decomposition Products: Nitriles can be susceptible to hydrolysis under acidic or basic conditions, potentially forming corresponding amides or carboxylic acids.[1]
The following table summarizes these common impurities and the rationale for their presence.
Impurity Category
Specific Example(s)
Rationale for Presence
Recommended Removal Strategy
Starting Materials
2-Bromoethanol, Acrylonitrile
Incomplete reaction conversion.
Aqueous Washes, Vacuum Distillation
Polymerization
Polyacrylonitrile
Spontaneous polymerization of excess acrylonitrile.
Q2: What are the primary purification methods for 2-(2-Bromoethoxy)propanenitrile?
A2: For a liquid compound like 2-(2-Bromoethoxy)propanenitrile, the two most effective purification techniques are vacuum distillation and flash column chromatography . The choice depends on the nature of the impurities and the required scale.
Vacuum Distillation: This is the preferred method for large-scale purification, especially when impurities have significantly different boiling points from the product. The use of a vacuum is crucial to lower the boiling point and prevent thermal decomposition, a known risk for complex nitriles.[2]
Flash Column Chromatography: This technique is ideal for removing impurities with similar boiling points or non-volatile contaminants (like polymers or salts). It offers high resolution and is suitable for achieving very high purity on a lab scale.[3]
The following diagram illustrates a general workflow for selecting the appropriate purification method.
Caption: Decision workflow for purification method selection.
Q3: My compound appears to be decomposing on the silica gel column. What should I do?
A3: This is a common issue, as the acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[4] If you observe streaking on TLC or recover low yields from your column, consider the following troubleshooting steps:
Test for Stability: Before running a full column, spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.[4]
Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of your silica gel in the column solvent containing 1-2% triethylamine. After gently stirring, the solvent can be removed by rotary evaporation before packing the column. This simple step can dramatically improve recovery.[5]
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more neutral or basic stationary phase.
Alumina (neutral or basic): An excellent alternative for compounds that are sensitive to acid.
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.[4]
Reversed-Phase Silica (C18): If your compound is sufficiently polar, reversed-phase chromatography using solvents like acetonitrile and water can be a very effective alternative.[6]
The diagram below outlines the troubleshooting process for compound instability on silica gel.
Caption: Troubleshooting workflow for compound instability during silica gel chromatography.
Q4: How do I choose the right solvent system for flash column chromatography?
A4: The ideal solvent system is determined using Thin Layer Chromatography (TLC).[3] The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.3 for your target compound. This Rf value ensures good separation from impurities and a reasonable elution time from the column.
Procedure:
Start with a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane.
Spot your crude mixture on a TLC plate and elute with different ratios of these solvents (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).
Visualize the spots under a UV lamp or by staining.
Adjust the solvent ratio until your product spot has an Rf of ~0.2-0.3, and it is well-separated from impurity spots.[7]
Q5: What are the best practices for handling and storing purified 2-(2-Bromoethoxy)propanenitrile?
A5: Based on the known hazards of similar bromoalkanes and nitriles, stringent safety and storage protocols are necessary.[8]
Handling:
Always work in a well-ventilated chemical fume hood.
Wear appropriate personal protective equipment (PPE), including nitrile gloves (check for breakthrough time), safety goggles, and a lab coat.
Avoid inhalation of vapors and contact with skin and eyes. The compound is likely toxic if swallowed, inhaled, or in contact with skin.
Storage:
Store in a tightly sealed container to prevent moisture ingress and evaporation.
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
For long-term storage, refrigeration may be advisable, but ensure the compound does not freeze if that could compromise its stability or container.
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying multi-gram quantities of the compound from impurities with different boiling points.
Apparatus Setup:
Assemble a standard vacuum distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a thermometer.
Use a magnetic stirrer and a heating mantle for controlled heating.
Connect the apparatus to a vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone).
Procedure:
Charge the round-bottom flask with the crude 2-(2-Bromoethoxy)propanenitrile (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar.
Begin stirring and slowly apply vacuum to the system.
Once a stable vacuum is achieved, gradually heat the flask using the heating mantle.
Collect and discard any low-boiling fractions (forerun), which may contain residual solvents or starting materials.
Collect the main fraction at the expected boiling point range. The pressure should be kept constant and recorded.
Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive residues.
Allow the apparatus to cool completely before venting to atmospheric pressure.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for removing closely related or non-volatile impurities.
Preparation:
Select an appropriate solvent system based on prior TLC analysis (aim for Rf ≈ 0.2-0.3).[7]
Pack a glass column with silica gel using the chosen eluent (either as a dry powder or a slurry). Ensure the silica bed is compact and level.
Sample Loading:
Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]
Elution and Fraction Collection:
Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
Begin collecting fractions in test tubes or flasks.
Monitor the elution process by collecting small spots from the fractions onto a TLC plate and visualizing them.[9]
Isolation:
Combine the fractions that contain the pure product as determined by TLC analysis.
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-(2-Bromoethoxy)propanenitrile.
References
Experiment 2: Recrystallization. (n.d.).
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. (2019). ResearchGate.
Protein purification troubleshooting guide. (n.d.). Dutscher.
Safety data sheet. (2026). BASF.
A practical and instructive approach to purify acetonitrile for a wide electrochemical window. (n.d.).
Chromatography of painkiller drugs. (n.d.). ChemBAM.
Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
Organic Syntheses Procedure. (n.d.).
Technical Support Center: Purification of 2-Bromo-5-nitrobenzonitrile. (2025). Benchchem.
alkyl and alkylene bromides - Organic Syntheses Procedure. (n.d.).
Ninja technique to purify organic compounds- synthetic chemist must watch it. (2022). YouTube.
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC.
Chromatographic analysis of benzylidenemalononitrile analogues of 2-chlorobenzylidenemalononitrile. (n.d.). Zenodo.
Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. (n.d.). Der Pharma Chemica.
Technical Support Center: Purification of Quinone Compounds from Complex Natural Extracts. (2025). Benchchem.
Propanenitrile,2-bromo- (9CI). (n.d.). HENAN NEW BLUE CHEMICAL CO.,LTD.
2-Bromopropionitrile. (n.d.). PubChem.
2-Bromopropionitrile 97%. (n.d.). Sigma-Aldrich.
CAS No : 19481-82-4 | Product Name : 2-Bromopropionitrile. (n.d.). Pharmaffiliates.
Technical Support Guide: Thermal Stability of Alpha-Alkoxy Nitriles
-Alkoxy Nitrile Scaffolds Executive Summary Alpha-alkoxy nitriles ( ) are critical intermediates in the synthesis of cathepsin K inhibitors (e.g., Odanacatib analogs) and various agrochemicals. While synthetically versat...
Author: BenchChem Technical Support Team. Date: February 2026
-Alkoxy Nitrile Scaffolds
Executive Summary
Alpha-alkoxy nitriles (
) are critical intermediates in the synthesis of cathepsin K inhibitors (e.g., Odanacatib analogs) and various agrochemicals. While synthetically versatile, they possess a "Jekyll and Hyde" profile: stable under specific storage conditions but prone to catastrophic decomposition when stressed.
The Core Hazard: These compounds are essentially
-protected cyanohydrins. Under thermal stress or basic catalysis, they undergo a Retro-Strecker type decomposition , reverting to the parent carbonyl compound and releasing Hydrogen Cyanide (HCN). This process is often autocatalytic and pressure-generating.
This guide addresses the three most common support tickets we receive regarding these motifs: unexpected pressure events, yield erosion during scale-up, and analytical discrepancies.
Troubleshooting Modules
Issue #1: "My reactor pressure is rising unexpectedly during distillation/heating."
Diagnosis: Thermal Retro-Strecker Decomposition.
You are likely exceeding the Onset Temperature (
) of the specific nitrile. Unlike standard degradation which produces inert tars, this reaction generates gaseous HCN, creating a rapid pressure hazard.
The Mechanism:
The
-alkoxy nitrile exists in equilibrium with its decomposition products. Heat shifts this equilibrium to the right.
Figure 1: The Retro-Strecker decomposition pathway. Note that in an open system (or vented vessel), the loss of volatile HCN drives the reaction to completion.
Corrective Actions:
Immediate: Cool the reactor to at least 20°C below the suspected
. Vent to a caustic scrubber (NaOH) to neutralize HCN.
Root Cause Analysis: Did you perform a DSC (Differential Scanning Calorimetry) scan? (See Protocol A).
Issue #2: "I see the aldehyde/ketone peak growing in my NMR during basic workup."
Diagnosis: Base-Catalyzed Reversion.
Alpha-alkoxy nitriles are chemically distinct from simple alkyl nitriles. The
-proton is acidic (), but the C-CN bond is also labile to nucleophilic attack or base-assisted cleavage.
Technical Insight:
Even weak bases (bicarbonate, carbonate) can trigger the elimination of the cyanide group if the temperature is elevated. Stronger bases (alkoxides) may cause
-deprotonation followed by elimination of the alkoxy group (forming acrylonitriles) OR the retro-cyanohydrin path.
Data Comparison: Stability vs. pH
Condition
Observed Stability
Primary Degradation Product
Acidic (pH < 4)
High
Hydrolysis to Amide (slow)
Neutral (pH 6-7)
Moderate
Stable at RT; Decomposes >80°C
Basic (pH > 9)
Critical Failure
Carbonyl + Cyanide (Rapid)
Corrective Actions:
Quench Protocol: Avoid basic washes if possible. Use buffered phosphate washes (pH 6-7) instead of NaOH/NaHCO3.
Temperature: Keep all basic contact steps <0°C.
Standard Operating Protocols (SOPs)
Protocol A: Thermal Stability Screening (DSC)
Mandatory before scaling up any reaction >10g.
Objective: Determine the
(Onset Temperature) and (Enthalpy of Decomposition).
Sample Prep: 2–5 mg of
-alkoxy nitrile in a Gold-plated high-pressure crucible (to contain HCN).
Reference: Empty Gold crucible.
Ramp: 5°C/min from 25°C to 350°C.
Atmosphere: Nitrogen (50 mL/min).
Interpretation:
Safe Operating Limit:
(The "100-degree rule" is preferred for induction time safety).
Red Flag: Any sharp exotherm >800 J/g indicates potential for explosive propagation.
Protocol B: Safe Storage & Handling
Objective: Prevent "Shelf-Life" Decomposition.
Stabilization: Ensure the material is free of residual base from synthesis. A final wash with dilute citric acid or ammonium chloride is recommended.
Atmosphere: Store under Argon/Nitrogen. Oxygen can induce radical formation at the ether linkage, accelerating degradation.
Temperature: Store at -20°C for long-term holding.
Monitoring: Check headspace for HCN (using Dräger tubes or portable detectors) before opening older bottles.
Workflow Visualization: Safety Decision Tree
Figure 2: Decision logic for handling alpha-alkoxy nitriles during scale-up.
Frequently Asked Questions (FAQ)
Q: Can I distill my alpha-alkoxy nitrile to purify it?A:Proceed with extreme caution. Many low-molecular-weight alkoxy nitriles have
Using high-vacuum (low temperature) distillation only.
Using a wiped-film evaporator (short residence time) rather than a pot still.
Q: Why does the material turn yellow/brown upon standing?A: This indicates oligomerization of the HCN or polymerization of elimination byproducts (acrylonitriles). It is a visual indicator of decomposition. Re-purify immediately or discard.
Q: Is the decomposition reversible?A: Chemically, yes (you can re-synthesize the nitrile from the ketone + TMSCN/HCN). However, in a process context, once the HCN off-gasses, the mass balance is lost, and the safety hazard has already occurred.
References
Centers for Disease Control and Prevention (CDC). "Nitriles: Systemic Agent." The Emergency Response Safety and Health Database.
[Link]
Master Organic Chemistry. "Hydrolysis of Nitriles: Acid and Base Catalyzed Mechanisms."
[Link]
Chemistry LibreTexts. "Reactions of Nitriles - The Retro-Strecker and Elimination Context."
[Link]
Structural Validation of 2-(2-Bromoethoxy)propanenitrile: A Comparative Analytical Guide
Executive Summary 2-(2-Bromoethoxy)propanenitrile is a bifunctional building block characterized by a labile alkyl bromide, a chemically versatile nitrile group, and a chiral center at the -position. Its structural integ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(2-Bromoethoxy)propanenitrile is a bifunctional building block characterized by a labile alkyl bromide, a chemically versatile nitrile group, and a chiral center at the
-position. Its structural integrity is critical in medicinal chemistry (e.g., as a PROTAC linker or heterocycle precursor), yet it presents unique validation challenges:
Regioisomerism: Distinguishing the 2-alkoxy isomer (branched) from the 3-alkoxy isomer (linear).
Stereochemistry: Validating the enantiomeric excess (ee) of the chiral center.
Stability: The terminal bromide is prone to hydrolysis or elimination during storage.
This guide compares Standard Quality Control (QC) methods against Advanced Structural Elucidation (ASE) workflows, providing experimental protocols to ensure the material meets the rigorous standards required for drug development.
Part 1: Structural Criticality & Challenges
The molecule consists of a propionitrile core substituted at the 2-position with a bromoethyl ether chain.
Key Structural "Danger Zones"
Zone A (Chiral Center): The C2 carbon is a chiral center. Standard synthesis often yields a racemate, but biological applications may require the (R) or (S) enantiomer.
Zone B (Ether Linkage): Confirmation of the oxygen attachment at C2 (branched) vs. C3 (linear) is often missed by low-resolution MS.
Zone C (Alkyl Bromide): A good leaving group. Common impurities include the alcohol (hydrolysis) or vinyl ether (elimination).
Diagram 1: Structural Logic & Impurity Pathways
Caption: Structural relationship between the target molecule and its primary degradation products/isomers.
Part 2: Comparative Analysis of Analytical Modalities
The following table contrasts the "Standard QC" approach often provided by bulk suppliers with the "Advanced Validation" required for pharmaceutical applications.
Feature
Standard QC (Routine)
Advanced Validation (Recommended)
Performance Verdict
Primary Technique
1H NMR (1D) + LC-MS
1H/13C NMR + 2D (HSQC/HMBC) + GC-MS
Advanced: 2D NMR is the only way to definitively prove regiochemistry (2-alkoxy vs 3-alkoxy).
Stereochemistry
Polarimetry (Optical Rotation)
Chiral HPLC / SFC
Advanced: Polarimetry is unreliable for low-ee mixtures. Chiral HPLC provides precise enantiomeric ratios.
Purity Assessment
UV (254 nm)
FID (GC) or CAD (LC)
Advanced: Nitriles and alkyl halides have poor UV absorbance. FID/CAD detects non-chromophoric impurities.
Bromine Integrity
Indirect (via Mass)
Direct (GC-MS + AgNO3 Titration)
Advanced: GC-MS confirms the bromine hasn't hydrolyzed to an alcohol (which has similar mass in some ionization modes).
Part 3: Detailed Experimental Protocols
Protocol A: Definitive Regiochemistry via NMR
Objective: Distinguish 2-(2-bromoethoxy)propanenitrile from 3-(2-bromoethoxy)propanenitrile.
Rationale:
The 2-isomer has a methine proton (
) coupled to a methyl group (quartet/doublet). The 3-isomer has distinct methylene triplets ().
Methodology:
Solvent: Dissolve 10 mg of sample in 0.6 mL
. (Avoid DMSO- initially to prevent solvent peak overlap with the ether region).
Acquisition:
Run standard 1H (16 scans).
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to attached carbons.
Critical Signal Verification:
Target (2-isomer): Look for a quartet at
4.2–4.5 ppm (1H, ). This proton must correlate in HSQC to a carbon at 60–70 ppm.
Alternative (3-isomer): Look for two triplets at
2.6 and 3.7 ppm.
Bromine Check: The
protons should appear as a triplet around 3.5 ppm.
Protocol B: Enantiomeric Excess via Chiral HPLC
Objective: Quantify the ratio of (R) and (S) enantiomers.
Rationale:
Standard C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.
Methodology:
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5). Note: Nitriles can be polar; adjust IPA if retention is too low.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (Nitriles have weak absorbance; low wavelength is necessary).
Procedure:
Inject Racemic Standard (synthesized or purchased) to establish separation.
Objective: Detect hydrolysis impurities (alcohols) that LC-MS might miss due to ionization suppression.
Methodology:
Instrument: Agilent 7890/5977 (or equivalent) with EI source.
Column: DB-5ms (30 m x 0.25 mm).
Program: 50°C (2 min)
10°C/min 250°C.
Interpretation:
Target: Look for molecular ion clusters
and in a 1:1 ratio (characteristic of one Bromine atom).
Impurity (Alcohol): Loss of the 1:1 isotopic pattern; appearance of broad peak with
mass.
Part 4: Validation Decision Logic
Use this workflow to determine if a batch is suitable for downstream synthesis.
Diagram 2: The Validation Decision Tree
Caption: Step-by-step logic gate for validating the structural integrity of the derivative.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
Sigma-Aldrich. (2024). 2-Bromopropionitrile Product Specification. Retrieved from (Used as a baseline for propionitrile spectral characteristics).
ChemGuide. (2024). Preparation and Reactions of Nitriles. Retrieved from (Mechanistic background on nitrile hydrolysis).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Bromopropionitrile. Retrieved from (Reference for safety and basic physicochemical properties of the core scaffold).
GC-MS Analysis of Volatile Impurities in 2-(2-Bromoethoxy)propanenitrile: A Comparative Method Development Guide
Executive Summary In the synthesis of pharmaceutical intermediates, 2-(2-Bromoethoxy)propanenitrile (BEPN) serves as a critical alkylating agent. Its bifunctional nature (alkyl bromide and nitrile) makes it highly reacti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of pharmaceutical intermediates, 2-(2-Bromoethoxy)propanenitrile (BEPN) serves as a critical alkylating agent. Its bifunctional nature (alkyl bromide and nitrile) makes it highly reactive, but this same reactivity poses significant analytical challenges. The primary concern is the presence of Potentially Genotoxic Impurities (PGIs) —specifically unreacted 2-bromoethanol and acrylonitrile—which must be controlled at trace levels (ppm) according to ICH M7 guidelines.
While GC-FID (Flame Ionization Detection) remains the standard for assay (purity) determination, it lacks the specificity required to identify unknown degradants or quantify co-eluting trace toxins. HPLC-UV is often unsuitable due to the molecule's poor UV chromophore and the volatility of its key impurities.
This guide establishes GC-MS (Gas Chromatography-Mass Spectrometry) as the superior technique for the impurity profiling of BEPN, offering a self-validating workflow that combines separation efficiency with mass-spectral fingerprinting.
Chemical Context & Critical Quality Attributes (CQA)
To design a robust method, we must first understand the analyte and its likely impurity profile based on its synthesis (typically Michael addition of 2-bromoethanol to acrylonitrile).
Target Analyte: 2-(2-Bromoethoxy)propanenitrile
CAS: 103-22-0 (Generic/Related Class)
Boiling Point (Est): 220–230°C
Key Reactivity: Thermal instability at high injector temperatures (dehydrobromination).
The Impurity Landscape
Impurity Type
Likely Compound
Origin
Analytical Challenge
Starting Material (PGI)
2-Bromoethanol
Incomplete Reaction
Genotoxic; Polar; Tailing peak on non-polar columns.
Starting Material (Volatile)
Acrylonitrile
Excess Reagent
Highly volatile; Elutes in solvent front.
Side Product
Ethylene Glycol bis(propionitrile) ether
Double addition
High boiling point; requires extended run time.
Degradant
2-(2-Hydroxyethoxy)propanenitrile
Hydrolysis
Polar; requires derivatization or polar column.
Comparative Analysis: Why GC-MS?
The following table objectively compares the three primary techniques available for this analysis.
Feature
GC-FID
HPLC-UV
GC-MS (Recommended)
Primary Use
Assay (% Purity)
Polar/Non-volatile degradation
Trace Impurity Profiling & ID
Sensitivity
Moderate (10-50 ppm)
Low (Weak UV absorbance <210nm)
High (< 1 ppm in SIM mode)
Selectivity
Low (Retention time only)
Moderate
High (Mass spectral fingerprint)
Impurity ID
Impossible for unknowns
Difficult (requires ref standards)
Self-Validating (NIST Library)
Suitability
Routine QC only
Not Recommended (Loss of volatiles)
R&D & Genotoxin Screening
Senior Scientist Insight: “While GC-FID is cost-effective for checking if the reaction is ‘done,’ it is blind to the identity of new peaks that appear during stability testing. GC-MS is non-negotiable when you need to prove to regulators that a specific peak is NOT a genotoxin.”
Deep Dive: GC-MS Method Development
This protocol is designed to be a "starting point" for validation, focusing on the separation of the polar impurities from the main peak.
A. Instrumentation & Column Selection[1][2]
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.
Column:DB-624 UI (Ultra Inert) or ZB-624 (30m x 0.25mm x 1.4µm).
Rationale: The "624" phase (6% cyanopropylphenyl) is specifically designed for volatile organic compounds (VOCs). It provides better retention for the polar 2-bromoethanol and acrylonitrile compared to a standard DB-5MS, preventing them from co-eluting with the solvent.
B. Experimental Parameters
Parameter
Setting
Technical Rationale
Inlet Temp
220°C
Kept moderate to prevent thermal degradation of the alkyl bromide.
Injection Mode
Splitless (1 min purge)
Essential for detecting trace impurities < 5 ppm.
Carrier Gas
Helium @ 1.2 mL/min
Constant flow to maintain MS vacuum stability.
Oven Program
40°C (hold 3 min) → 10°C/min → 240°C (hold 5 min)
Initial low temp traps volatiles (acrylonitrile); ramp separates the ether.
Transfer Line
250°C
Prevents condensation of high-boiling dimers.
Ion Source
EI (70 eV), 230°C
Standard Electron Ionization for library matching.
Acquisition
Scan (35-300 amu) & SIM
Scan for unknown ID; SIM for quantitation of PGIs.
C. Mass Spectral Logic (Self-Validation)
When analyzing the data, use these diagnostic ions to validate the peak identity:
2-(2-Bromoethoxy)propanenitrile (Parent):
Look for the isotopic cluster of Bromine (M and M+2) in a 1:1 ratio.
Base Peak: Likely m/z 107/109 (Loss of -OCH(CH3)CN group) or m/z 54 (Cyanoethyl cation).
2-Bromoethanol (Impurity):
Target Ions:m/z 80/82 (Molecular ion often weak), m/z 31 (CH2OH+).
Acrylonitrile (Impurity):
Target Ions:m/z 53 (M+), m/z 26 (CN).
Visualized Workflows
Diagram 1: Analytical Workflow for Impurity Profiling
This diagram outlines the decision process for handling the sample, ensuring sample integrity is maintained.
Caption: Figure 1. Integrated GC-MS/FID workflow ensuring both accurate assay (FID) and specific impurity identification (MS).
Diagram 2: Hypothetical EI Fragmentation Pathway
Understanding how the molecule breaks apart confirms that the peak you are seeing is indeed BEPN and not an isomer.
Caption: Figure 2. Predicted Electron Ionization (EI) fragmentation pathway for 2-(2-Bromoethoxy)propanenitrile.
Expected Performance Data (Validation Criteria)
When validating this method in your lab, the following performance metrics should be the target. These values are derived from standard capabilities of modern GC-MS systems analyzing halogenated nitriles.
Metric
Acceptance Criteria
Typical Result
Specificity
No interference at RT of impurities
Mass spectral purity > 90%
LOD (2-Bromoethanol)
S/N > 3:1
0.5 ppm (SIM mode)
Linearity
R² > 0.99
0.998 (Range: 1–100 ppm)
Recovery
80–120% at spike level
95% (DCM extraction)
Precision (RSD)
< 10% for trace impurities
4.5% (n=6 injections)
References
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] [Link]
Snyder, L. R., et al. Introduction to Modern Liquid Chromatography (Context on why HPLC fails for volatiles). Wiley. [Link]
Grob, R. L., & Barry, E. F. Modern Practice of Gas Chromatography. (Reference for Splitless injection techniques). Wiley-Interscience. [Link]
NIST Chemistry WebBook . Mass Spectra of Halogenated Nitriles. National Institute of Standards and Technology.[2][3] [Link]
Personal protective equipment for handling 2-(2-Bromoethoxy)propanenitrile
CAS Number: 854679-28-0 Chemical Family: Halogenated Nitrile / Alkylating Agent Risk Profile: High Acute Toxicity, Alkylating Potential, Severe Irritant Part 1: Executive Safety Directives STOP AND READ: This compound is...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 854679-28-0
Chemical Family: Halogenated Nitrile / Alkylating Agent
Risk Profile: High Acute Toxicity, Alkylating Potential, Severe Irritant
Part 1: Executive Safety Directives
STOP AND READ: This compound is not a standard laboratory solvent. It combines the neurotoxic/metabolic risks of nitriles (metabolism to cyanide) with the genotoxic and corrosive risks of primary alkyl bromides (DNA alkylation).
Standard nitrile examination gloves provide INSUFFICIENT protection.
Immediate Hazard Overview
Hazard Class
Critical Effect
Mechanism
Acute Toxicity
Fatal if swallowed, inhaled, or absorbed through skin.
Metabolic release of Cyanide (CN⁻) inhibits cytochrome c oxidase.[1]
Genotoxicity
Suspected Carcinogen / Mutagen.
The primary bromide group (-CH2Br) acts as a potent alkylating agent, attacking DNA.
Skin/Eye
Corrosive / Severe Lachrymator.
Direct tissue damage; vapor may cause severe respiratory distress and tearing.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling neat material or concentrated solutions (>100 mM).
Hand Protection: The "Double-Barrier" Protocol
Scientific Rationale: Halogenated alkanes and small nitriles permeate standard nitrile rubber in <15 minutes. You must use a laminate barrier.
Layer
Material
Specification
Purpose
Inner Glove (Primary Barrier)
Silver Shield® / 4H® (PE/EVOH Laminate)
>2.7 mil thickness
Impermeable to alkyl halides and nitriles for >4 hours.
Outer Glove (Mechanical)
Nitrile (Disposable)
>5 mil thickness
Protects the inner laminate glove from tears; provides grip; immediate splash indicator.
Technique
Tape Cuffs
Chem-tape
Seal the gap between the outer glove and lab coat to prevent wrist exposure.
Respiratory & Body Protection[2][3][4][5]
Inhalation: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Outside Hood: Full-face respirator with Organic Vapor (OV) cartridges is the minimum requirement.
Eye/Face: Chemical splash goggles (ANSI Z87.1) are mandatory. A face shield is required for transfers >10 mL.
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.
DOT Diagram 1: PPE Decision Logic
Figure 1: Decision logic for selecting appropriate hand protection based on concentration risk.
Part 3: Operational Protocols
Pre-Experimental Planning
Quenching Agent Prep: Prepare a beaker of 10% Sodium Thiosulfate solution. This neutralizes the alkyl bromide moiety by converting it to a non-toxic Bunte salt.
Cyanide Awareness: Verify location of the laboratory Cyanide Antidote Kit (e.g., Hydroxocobalamin). Inform colleagues you are working with a potential cyanide generator.
Handling & Transfer
Containment: Use secondary containment (tray) for all transfers to capture drips.
Weighing: Do not weigh neat material on an open benchtop balance.
Method: Tare a vial with a septum cap. Add liquid inside the hood via syringe. Weigh the sealed vial.
Syringe Technique: Use Luer-lock syringes to prevent needle pop-off due to backpressure.
Reaction Setup
Venting: Do not heat in a closed system unless rated for pressure. Thermal decomposition may release Hydrogen Bromide (HBr) and Hydrogen Cyanide (HCN).
Temperature Control: Monitor exotherms closely. Alkyl bromides can react violently with strong nucleophiles or bases.
Waste Disposal
Segregation: Do NOT mix with acidic waste (risk of HCN evolution) or strong oxidizers.
Decontamination: Rinse glassware with the 10% Sodium Thiosulfate solution before washing with water/acetone.
Part 4: Emergency Response
DOT Diagram 2: Exposure Response Workflow
Figure 2: Immediate response workflow for different exposure routes.
First Aid Specifics
Skin Contact: Speed is critical. The alkyl bromide component can bind to skin proteins, causing delayed burns or sensitization. Wash gently; scrubbing drives the chemical deeper.
Inhalation: If victim is not breathing, do not use mouth-to-mouth . Use a bag-valve mask to prevent rescuer exposure to off-gassing toxins.
Ingestion: Do NOT induce vomiting. The material is corrosive and aspiration is fatal.
References
PubChem. (n.d.).[2] 2-(2-Bromoethoxy)propanenitrile Compound Summary (CID 102555155).[3] National Library of Medicine. Retrieved from [Link][3]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles - Safety and Health Topics. Retrieved from [Link]